1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one
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Overview
Description
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves multi-step reactions. The process often starts with the preparation of the thiophene derivative, followed by the formation of the imidazolidinone ring, and finally, the pyrazolone moiety is introduced. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing thiophene ring.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Various substituents can be introduced into the molecule, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks, are known for their medicinal properties.
Imidazolidinone Derivatives: These compounds are used in pharmaceuticals and agrochemicals for their biological activities.
Pyrazolone Derivatives: Known for their anti-inflammatory and analgesic properties, these compounds are widely used in medicine.
Uniqueness
1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H18N4O2S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H18N4O2S2/c1-12-9-10-28-16(12)11-15-18(25)23(20(27)21-15)17-13(2)22(3)24(19(17)26)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,27) |
InChI Key |
ATGBAJNQFDEKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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